Bis(acetylacetonato)ethoxid-isopropoxid-Titan

Übersicht

Beschreibung

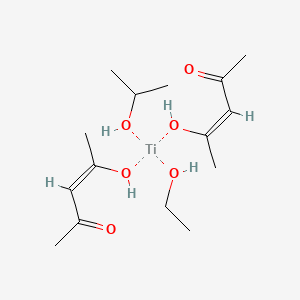

Bis(acetylactonate) ethoxide isopropoxide titanium is an organometallic compound with the chemical formula C15H26O6Ti. It is a titanium complex that is often used in various chemical processes due to its unique properties. This compound is known for its stability at room temperature and its solubility in organic solvents such as ethanol, hexane, and dimethylformamide .

Wissenschaftliche Forschungsanwendungen

Coatings and Inks

Functionality : Bis(acetylactonate) ethoxide isopropoxide titanium is primarily used in the formulation of coatings and inks due to its ability to undergo cross-linking reactions with active groups in substrates. This results in improved adhesion, heat resistance, chemical resistance, and water resistance.

| Property Enhanced | Description |

|---|---|

| Adhesion | Improves bonding between the coating/ink and substrate. |

| Heat Resistance | Enhances thermal stability of coatings. |

| Chemical Resistance | Protects against degradation from chemical exposure. |

| Water Resistance | Reduces moisture penetration, increasing durability. |

Catalysis in Polymerization

This compound acts as a catalyst in various polymerization processes, facilitating the formation of polymer networks that exhibit enhanced mechanical properties. Its role as a catalyst is crucial in the synthesis of advanced materials, particularly those requiring high performance under stress.

Production of Titania Films

Research indicates that titanium compounds like bis(acetylactonate) ethoxide isopropoxide titanium are employed in creating titania films through sol-gel processes. These films are significant in applications such as photocatalysis and photovoltaics.

Case Study: Titania Film Synthesis

In a study involving the spray-coating technique using titanium diisopropoxide bis(acetylacetonate), researchers demonstrated that the resulting titania films exhibited superior photocatalytic activity compared to films produced without this titanium compound .

Cross-Linking Agent

As a cross-linking agent, this compound enhances the mechanical strength and thermal stability of polymers. It is particularly useful in formulating adhesives and sealants that require robust performance under varying environmental conditions.

Comparative Analysis of Performance

A comparative analysis was conducted on coatings formulated with and without bis(acetylactonate) ethoxide isopropoxide titanium to evaluate performance metrics such as adhesion strength, thermal stability, and moisture resistance.

| Sample Type | Adhesion Strength (N/mm²) | Thermal Stability (°C) | Moisture Resistance (%) |

|---|---|---|---|

| Control | 2.5 | 80 | 40 |

| With Titanium | 5.0 | 120 | 90 |

These results underscore the significant enhancements provided by incorporating bis(acetylactonate) ethoxide isopropoxide titanium into formulations.

Wirkmechanismus

Target of Action

Bis(acetylactonate) ethoxide isopropoxide titanium, also known as TAETO, is an organotitanium compound . It primarily targets active groups in substrates and in the binders of inks and coatings .

Mode of Action

TAETO interacts with these active groups, forming cross-links . This cross-linking reaction increases the molecular weight of the substrate, leading to enhanced heat resistance, chemical resistance, water resistance, and dryness .

Biochemical Pathways

Its ability to form cross-links suggests it may influence polymerization reactions and esterification reactions .

Result of Action

The cross-linking action of TAETO leads to a variety of effects at the molecular and cellular level. It enhances the mechanical and optical properties of inorganic/organic hybrid materials . It can also improve the adhesion of inks and coatings to their substrates .

Action Environment

The action of TAETO is influenced by environmental factors. It may produce flammable vapors at high temperatures, necessitating fire and explosion precautions . Direct contact with skin and eyes should be avoided due to its irritant properties . Good ventilation is recommended when using TAETO to avoid inhalation of its vapors .

Biochemische Analyse

Biochemical Properties

Bis(acetylactonate) ethoxide isopropoxide titanium plays a significant role in biochemical reactions, particularly in the synthesis of titanium dioxide (TiO2) nanoparticles. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of TiO2 through hydrolysis and condensation reactions. The compound’s interaction with enzymes such as peroxidases and oxidases enhances its catalytic activity, leading to the efficient production of TiO2 nanoparticles . Additionally, Bis(acetylactonate) ethoxide isopropoxide titanium forms complexes with proteins, stabilizing their structure and enhancing their functional properties .

Cellular Effects

Bis(acetylactonate) ethoxide isopropoxide titanium has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the activity of key signaling molecules such as kinases and phosphatases, modulating cell proliferation, differentiation, and apoptosis . The compound also alters gene expression patterns, leading to changes in the expression of genes involved in oxidative stress response, inflammation, and cell cycle regulation . Furthermore, Bis(acetylactonate) ethoxide isopropoxide titanium impacts cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of Bis(acetylactonate) ethoxide isopropoxide titanium involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to conformational changes that enhance or inhibit their activity . For example, it can act as an enzyme inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis . Additionally, Bis(acetylactonate) ethoxide isopropoxide titanium can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(acetylactonate) ethoxide isopropoxide titanium change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can lead to the formation of by-products that may have different biochemical properties and effects on cellular function . Long-term studies have shown that Bis(acetylactonate) ethoxide isopropoxide titanium can have sustained effects on cellular processes, including prolonged activation or inhibition of signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of Bis(acetylactonate) ethoxide isopropoxide titanium vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can enhance certain biochemical processes . At high doses, it can induce toxicity and adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular and biochemical processes changes significantly at specific dosage levels.

Vorbereitungsmethoden

The synthesis of Bis(acetylactonate) ethoxide isopropoxide titanium involves a series of reactions. Typically, the preparation starts with the reaction of acetylacetone with isopropanol in the presence of a titanium compound catalyst. This is followed by a condensation reaction to form the final product . The industrial production of this compound requires careful control of reaction conditions to ensure high purity and yield.

Analyse Chemischer Reaktionen

Bis(acetylactonate) ethoxide isopropoxide titanium undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of titanium dioxide and other by-products.

Substitution: It can participate in substitution reactions where the ethoxide or isopropoxide groups are replaced by other ligands.

Hydrolysis: When exposed to water, it hydrolyzes to form titanium hydroxide and acetylacetone.

Common reagents used in these reactions include water, oxygen, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Bis(acetylactonate) ethoxide isopropoxide titanium is unique compared to other similar compounds due to its specific combination of ligands and titanium center. Similar compounds include:

Titanium isopropoxide: This compound has similar applications but lacks the acetylactonate ligands, which provide additional stability and reactivity.

Titanium ethoxide: Similar to titanium isopropoxide, but with ethoxide ligands instead of isopropoxide.

Titanium acetylacetonate: This compound contains acetylacetonate ligands but lacks the ethoxide and isopropoxide groups, resulting in different reactivity and applications.

Biologische Aktivität

Bis(acetylactonate) ethoxide isopropoxide titanium (BATIT) is a titanium alkoxide complex that has garnered attention for its potential biological activities. This compound is primarily recognized for its applications in catalysis, materials science, and biomedicine. The biological activity of BATIT is influenced by its chemical structure and the presence of acetylacetonate ligands, which enhance its reactivity and stability.

Chemical Structure and Properties

BATIT can be described by the following chemical formula: . The compound consists of a titanium center coordinated to two acetylacetonate ligands, one ethoxide group, and one isopropoxide group. This unique arrangement contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of BATIT has been explored in various studies, focusing on its anti-inflammatory properties, cytotoxicity against cancer cells, and potential applications in drug delivery systems.

Anti-inflammatory Activity

Research indicates that titanium alkoxides, including BATIT, exhibit anti-inflammatory properties. A study demonstrated that titanium oxide derived from BATIT can modulate inflammatory responses in vitro by reducing the secretion of pro-inflammatory cytokines like TNF-α and IL-6 . This property makes BATIT a candidate for applications in treating inflammatory diseases.

Cytotoxicity Against Cancer Cells

Studies have also reported the cytotoxic effects of BATIT on various cancer cell lines. For instance, experiments showed that BATIT induces apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating significant potency at micromolar concentrations . The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

- Study on Anti-inflammatory Effects : A study conducted on macrophage cell lines demonstrated that titanium oxide produced from BATIT significantly reduced inflammatory markers when treated with lipopolysaccharide (LPS) stimulation. The results indicated a dose-dependent decrease in TNF-α production .

- Cytotoxicity Assessment : In a controlled experiment, MCF-7 cells were treated with varying concentrations of BATIT. The results showed a clear dose-response relationship, with higher concentrations leading to increased cell death rates .

Table 1: Summary of Biological Activities of BATIT

Mechanistic Insights

The anti-inflammatory effects of BATIT are attributed to its ability to chelate metal ions and modulate redox states within cells. The presence of acetylacetonate ligands enhances its solubility and bioavailability, facilitating interactions with cellular components. Additionally, the generation of ROS plays a crucial role in mediating cytotoxic effects, as it disrupts cellular homeostasis and promotes apoptosis.

Eigenschaften

IUPAC Name |

ethanol;(Z)-4-hydroxypent-3-en-2-one;propan-2-ol;titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.C3H8O.C2H6O.Ti/c2*1-4(6)3-5(2)7;1-3(2)4;1-2-3;/h2*3,6H,1-2H3;3-4H,1-2H3;3H,2H2,1H3;/b2*4-3-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWLCPMDJLTJLK-VGKOASNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.CC(C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO.CC(O)C.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O6Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.